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Compound of Interest

Compound Name: 4-(3-Fluorophenoxy)aniline

Cat. No.: B1339340 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3-Fluorophenoxy)aniline is a key structural motif and versatile building block

in medicinal chemistry and materials science.[1] Its diaryl ether linkage and the presence of a

reactive aniline moiety make it a valuable precursor for the synthesis of a wide range of more

complex molecules, including pharmacologically active compounds and functional materials.[2]

[3] The fluorinated phenyl ring can enhance metabolic stability and binding affinity, properties

that are highly desirable in drug discovery.[2] This document provides detailed experimental

protocols for the synthesis of 4-(3-Fluorophenoxy)aniline and outlines its general reactivity,

supported by quantitative data and workflow visualizations.

Compound Data
A summary of the key properties for 4-(3-Fluorophenoxy)aniline is presented below.
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Property Value Source

IUPAC Name 4-(3-fluorophenoxy)aniline [4]

CAS Number 307308-62-9 [4][5]

Molecular Formula C₁₂H₁₀FNO [4][5][6]

Molecular Weight 203.21 g/mol [4][5]

Appearance Solid (typical) [7]

Purity Typically ≥97% [5][8]

Storage

Store in a dark place under an

inert atmosphere at room

temperature.

[9]

Safety and Handling
4-(3-Fluorophenoxy)aniline is classified as an irritant.[4] Appropriate personal protective

equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

[10][11] All manipulations should be performed in a well-ventilated fume hood.[10][11]

Hazard Statement Description

H315 Causes skin irritation[4]

H319 Causes serious eye irritation[4]

H302 Harmful if swallowed[4]

H312 Harmful in contact with skin[4]

H332 Harmful if inhaled[4]

First Aid Measures:

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[12]
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and

consult a physician.[12]

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[12]

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with

water.[12]

Experimental Protocols
The synthesis of diaryl ethers and amines like 4-(3-Fluorophenoxy)aniline is commonly

achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent

methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig

amination (palladium-catalyzed).[13][14]

Protocol 1: Synthesis via Ullmann Condensation
The Ullmann condensation is a classic and effective method for forming C-O bonds, typically by

coupling an aryl halide with a phenol in the presence of a copper catalyst and a base.[13][15]

[16]

Reaction Principle: This protocol describes the coupling of 1-bromo-3-fluorobenzene with 4-

aminophenol.

Figure 1: General reaction scheme for the Ullmann Condensation synthesis.

Materials and Reagents:

4-Aminophenol

1-Bromo-3-fluorobenzene

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃), anhydrous

L-proline (as ligand, optional but recommended)
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Dimethyl sulfoxide (DMSO), anhydrous

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Reaction vessel (e.g., Schlenk tube)

Inert gas supply (Argon or Nitrogen)

Procedure:

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-

aminophenol (1.0 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and anhydrous

potassium carbonate (2.0 eq.).

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon)

three times to ensure an oxygen-free environment.

Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMSO,

followed by 1-bromo-3-fluorobenzene (1.1 eq.) via syringe.

Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-

24 hours. Monitor the reaction progress by TLC or LC-MS.

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and transfer to a separatory funnel.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

Washing: Combine the organic layers and wash sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(3-
Fluorophenoxy)aniline.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed

cross-coupling reaction for the formation of C-N bonds.[14][17] This method offers an

alternative route by coupling 3-fluorophenol with 4-bromoaniline.

Reaction Principle: This protocol outlines the palladium-catalyzed amination of an aryl bromide

with a phenol.

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Materials and Reagents:

4-Bromoaniline

3-Fluorophenol

Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., Pd₂(dba)₃)

A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)[18][19]

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate

(Cs₂CO₃))[18]

Anhydrous solvent (e.g., toluene or 1,4-dioxane)[17][18]

Standard workup and purification supplies as in Protocol 1.

Procedure:

Catalyst Preparation: In an oven-dried Schlenk tube, combine the palladium precatalyst

(e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).[18]
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Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat

three times).

Addition of Reagents: To the tube, add the base (e.g., NaOtBu, 1.4 eq.), 4-bromoaniline (1.0

eq.), and 3-fluorophenol (1.2 eq.).

Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe to achieve a

concentration of 0.1-0.5 M with respect to the limiting reagent.[18]

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours,

monitoring by TLC or LC-MS.[18]

Workup and Purification: Follow steps 5-9 as described in the Ullmann Condensation

protocol.

Quantitative Data Summary
The following table provides representative parameters for the synthesis of 4-(3-
Fluorophenoxy)aniline. Actual yields are highly dependent on the specific substrates, catalyst

system, and reaction optimization.
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Parameter Ullmann Condensation
Buchwald-Hartwig
Amination

Aryl Halide 1-Bromo-3-fluorobenzene 4-Bromoaniline

Coupling Partner 4-Aminophenol 3-Fluorophenol

Catalyst CuI Pd₂(dba)₃ / XPhos

Catalyst Loading 5-10 mol%
1-2 mol% (Pd) / 2-4 mol%

(Ligand)[18]

Base K₂CO₃ NaOtBu

Base Stoichiometry 2.0 eq. 1.4 eq.

Solvent DMSO Toluene

Temperature 100-140 °C 80-110 °C[18]

Reaction Time 12-24 h 2-24 h[18]

Typical Yield 60-85% 70-95%

General Workflow and Further Reactions
The synthesized 4-(3-Fluorophenoxy)aniline is a valuable intermediate. The primary amino

group can undergo a variety of classical aniline reactions.[20]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_3_Chloro_5_4_fluorophenyl_aniline.pdf
https://www.benchchem.com/product/b1339340?utm_src=pdf-body
https://www.slideshare.net/slideshow/reactions-and-pharmaceutical-applications-of-aniline/53386325
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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3. Reagent & Solvent Addition

4. Reaction
(Heating & Stirring)

5. Aqueous Workup
(Quenching & Extraction)

6. Purification
(Column Chromatography)

Pure Product:
4-(3-Fluorophenoxy)aniline

Further Reactions
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Figure 3: General experimental workflow for the synthesis and subsequent use.
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Common Subsequent Reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common

functional group in pharmaceuticals.[20]

Diazotization: Conversion of the amino group into a diazonium salt, which can be

subsequently replaced by a wide variety of functional groups (Sandmeyer reaction).[20]

Further Cross-Coupling: The aniline nitrogen can participate in further N-arylation reactions if

desired.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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